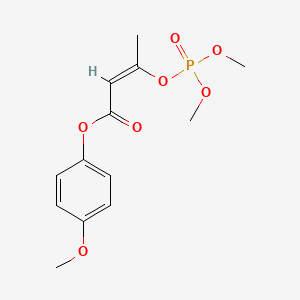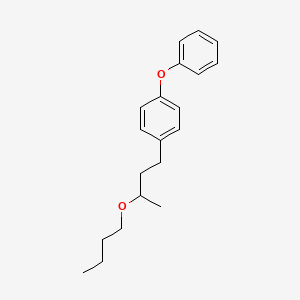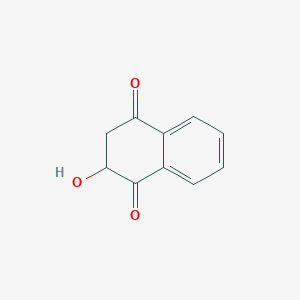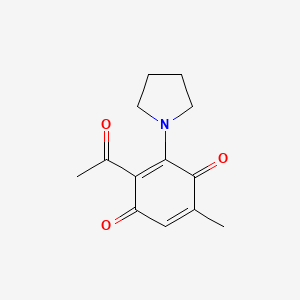
2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is a complex organic compound featuring a pyrrolidine ring attached to a cyclohexa-2,5-diene-1,4-dione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Attachment to the Cyclohexa-2,5-diene-1,4-dione Core: The pyrrolidine ring is then attached to the cyclohexa-2,5-diene-1,4-dione core through nucleophilic substitution reactions. This step often requires the use of strong bases or catalysts to facilitate the reaction.
Acetylation and Methylation: The final steps involve the acetylation and methylation of the compound to achieve the desired structure. These reactions are typically carried out using acetic anhydride and methyl iodide, respectively, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds and materials.
作用机制
The mechanism of action of 2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the cyclohexa-2,5-diene-1,4-dione core play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog with similar structural features but lacking the acetyl and methyl groups.
Cyclohexa-2,5-diene-1,4-dione: The core structure without the pyrrolidine ring.
2-Acetyl-5-methylcyclohexa-2,5-diene-1,4-dione: Similar structure but without the pyrrolidine ring.
Uniqueness
2-Acetyl-5-methyl-3-(pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the combination of the pyrrolidine ring and the cyclohexa-2,5-diene-1,4-dione core, along with the acetyl and methyl groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
63076-95-9 |
|---|---|
分子式 |
C13H15NO3 |
分子量 |
233.26 g/mol |
IUPAC 名称 |
2-acetyl-5-methyl-3-pyrrolidin-1-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C13H15NO3/c1-8-7-10(16)11(9(2)15)12(13(8)17)14-5-3-4-6-14/h7H,3-6H2,1-2H3 |
InChI 键 |
GBUQFFDJBVXSAT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C(=C(C1=O)N2CCCC2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


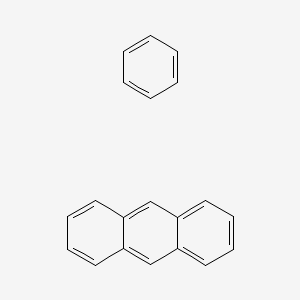
![[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene](/img/structure/B14493582.png)
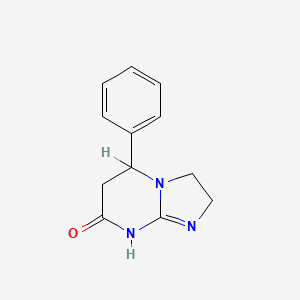
![N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide](/img/structure/B14493598.png)

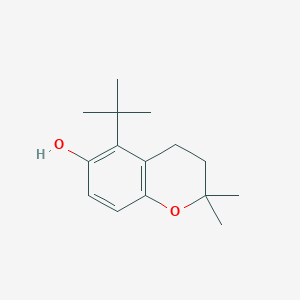
![3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane](/img/structure/B14493614.png)

![{1-[(Hydrazinylmethylidene)amino]propyl}phosphonic acid](/img/structure/B14493635.png)
